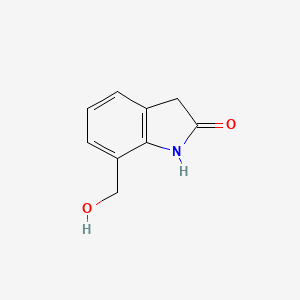

7-(Hydroxymethyl)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

7-(hydroxymethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) |

InChI Key |

SFNJGHBILYYUEN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)CO)NC1=O |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 7 Hydroxymethyl Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

For 7-(Hydroxymethyl)indolin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the indolinone ring, the methylene protons of the hydroxymethyl group, and the amine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ring and the hydroxymethyl substituent.

While specific, experimentally obtained ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, the expected chemical shifts can be predicted based on the structure. A hypothetical data table is presented below to illustrate how such data would be organized.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound.

¹H NMR (Proton)

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (NH) | ~8.0-9.0 | Singlet | - |

| H-3 (CH₂) | ~3.5 | Singlet | - |

| H-4 | ~7.1-7.3 | Doublet | ~7-8 |

| H-5 | ~6.8-7.0 | Triplet | ~7-8 |

| H-6 | ~6.9-7.1 | Doublet | ~7-8 |

| H-8 (CH₂) | ~4.6 | Singlet | - |

¹³C NMR (Carbon)

| Atom No. | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~175-180 |

| C-3 (CH₂) | ~36 |

| C-3a | ~125-130 |

| C-4 | ~122-125 |

| C-5 | ~120-123 |

| C-6 | ~110-115 |

| C-7 | ~140-145 |

| C-7a | ~140-145 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring aromatic protons (H-4, H-5, and H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. hmdb.cacolumbia.edu It would be used to definitively assign the carbon signals corresponding to each protonated carbon in the molecule, such as the aromatic CH groups and the two CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edunih.gov HMBC is invaluable for piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons at C-8 to the aromatic carbons C-6 and C-7a, and from the methylene protons at C-3 to the carbonyl carbon C-2 and the aromatic carbon C-3a, thereby confirming the placement of the substituents and the ring fusion.

Detailed experimental 2D NMR data for this compound could not be located in the searched scientific literature.

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for determining the precise molecular formula of a compound. HRESIMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition (CₙHₓNₒOₚ...). For this compound (C₉H₉NO₂), HRESIMS would provide an exact mass measurement that corresponds to this formula, thereby confirming its elemental composition and distinguishing it from any isomers.

Specific HRESIMS experimental data for this compound is not presently available in the public literature databases that were surveyed.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. amazonaws.com

The structure of this compound contains several characteristic functional groups that would give rise to distinct absorption bands in an IR spectrum:

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: A moderate absorption band around 3100-3300 cm⁻¹ is characteristic of the amine group within the lactam ring.

C=O stretch: A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ due to the carbonyl group (amide I band) of the lactam.

C-H aromatic stretch: Absorption bands would appear just above 3000 cm⁻¹.

C-H aliphatic stretch: Absorption bands would appear just below 3000 cm⁻¹.

C-O stretch: An absorption band for the primary alcohol C-O bond would be observed in the 1000-1260 cm⁻¹ region.

An experimental IR spectrum for this compound has not been reported in the available literature.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Absolute Configuration

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and build an atomic model of the molecule. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the hydroxymethyl group relative to the indolinone ring system.

Intermolecular interactions: Details of hydrogen bonding and other packing forces in the crystal lattice.

Absolute configuration: If the compound is chiral and crystallizes in a non-centrosymmetric space group, the absolute stereochemistry could be determined.

A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Table of Compounds

| Compound Name |

|---|

Chiroptical Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical elucidation of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of its chromophores. This technique is particularly valuable for determining the absolute configuration of stereocenters, a crucial aspect in the characterization of chiral compounds.

Electronic Circular Dichroism (ECD) Spectroscopy

The stereochemical assignment of this compound, which possesses a chiral center at the C3 position if substituted, or if the hydroxymethyl group at the C7 position introduces atropisomerism or further chirality, can be effectively determined using Electronic Circular Dichroism (ECD) spectroscopy. The process typically involves a synergistic approach, combining experimental ECD measurements with quantum chemical calculations.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The observed Cotton effects, which are characteristic positive or negative bands in the ECD spectrum, arise from the electronic transitions of the molecule's chromophores within a chiral environment. For this compound, the indolin-2-one core serves as the primary chromophore. The position, sign, and intensity of the Cotton effects are directly related to the absolute configuration of the chiral center(s).

In the absence of an experimentally determined crystal structure, the absolute configuration can be confidently assigned by comparing the experimental ECD spectrum with the theoretical spectra calculated for all possible stereoisomers. This computational approach involves several key steps:

Conformational Search: A thorough conformational analysis is performed for each stereoisomer to identify all low-energy conformers that are likely to exist at room temperature.

Geometry Optimization: The geometries of these conformers are then optimized using density functional theory (DFT) calculations.

ECD Spectra Calculation: Time-dependent density functional theory (TD-DFT) is employed to calculate the ECD spectra for each optimized conformer. unipi.itrsc.org

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are then weighted according to their Boltzmann population and summed to generate the final theoretical ECD spectrum for each stereoisomer.

Comparison and Assignment: The theoretical spectrum that best matches the experimental ECD spectrum allows for the unambiguous assignment of the absolute configuration of the studied molecule.

For a hypothetical (R)-7-(hydroxymethyl)indolin-2-one, a representative theoretical ECD analysis would yield specific Cotton effects at various wavelengths. The electronic transitions responsible for these effects can also be assigned based on the molecular orbital contributions.

Below is an interactive data table showcasing hypothetical calculated ECD data for the (R)-enantiomer of a chiral derivative of this compound.

| Wavelength (nm) | Excitation Energy (eV) | Rotatory Strength (R) | Sign of Cotton Effect | Corresponding Electronic Transition |

| 285 | 4.35 | +25.4 | Positive | n -> π |

| 250 | 4.96 | -15.8 | Negative | π -> π (Benzene ring) |

| 220 | 5.64 | +30.2 | Positive | π -> π* (Lactam) |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from ECD spectral analysis. The actual values would be determined through specific experimental and computational studies.

The mirror-image nature of ECD spectra for enantiomers means that the (S)-enantiomer would be expected to exhibit a spectrum that is an inverted image of the (R)-enantiomer's spectrum. chiralabsxl.comnih.gov Therefore, by comparing the experimentally obtained spectrum with the calculated spectra for both enantiomers, the absolute stereochemistry can be definitively established. This combined experimental and theoretical approach provides a reliable and non-destructive method for the stereochemical elucidation of complex chiral molecules like this compound and its derivatives.

Theoretical and Computational Chemistry Investigations of 7 Hydroxymethyl Indolin 2 One and Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT has emerged as a important method for the quantum mechanical modeling of molecular systems, offering a balance between computational cost and accuracy. It is extensively used to predict the electronic and geometric properties of molecules, including those with the indolin-2-one framework.

Computational studies on related substituted indolin-2-one derivatives have shown that the planarity of the bicyclic ring system is generally maintained, with minor puckering of the five-membered ring. The relative energies of different conformers, arising from the rotation of substituents, can be calculated to identify the most stable, lowest-energy conformation. For 7-(Hydroxymethyl)indolin-2-one, the orientation of the hydroxyl group can lead to the formation of intramolecular hydrogen bonds with adjacent functionalities, which would significantly stabilize certain conformations. The stability of enzymes can be influenced by their conformational flexibility, which can be adjusted to their optimal working temperatures. nih.gov

| Property | Description |

| Conformational Analysis | Investigation of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. |

| Relative Energy | The energy of a specific conformer relative to the most stable conformer, indicating its thermodynamic stability. |

| Intramolecular Hydrogen Bonding | The formation of a hydrogen bond between atoms within the same molecule, which can significantly impact conformational preference and stability. |

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Population Analysis (NPA), provide insight into the partial charges on each atom. In the indolin-2-one ring, the nitrogen and oxygen atoms are expected to be the most electronegative sites. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.govnih.gov For this compound, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H and O-H protons, making them susceptible to nucleophilic attack. researchgate.net The distribution of electrostatic potential plays a crucial role in protein-ligand and protein-protein interactions. rsc.org

| Feature | Description | Predicted Location on this compound |

| Negative Electrostatic Potential | Regions with a high electron density, indicating susceptibility to electrophilic attack. | Around the carbonyl oxygen and the hydroxyl oxygen. |

| Positive Electrostatic Potential | Regions with a low electron density, indicating susceptibility to nucleophilic attack. | Around the N-H and O-H protons. |

| Zero Potential | Regions with a neutral electrostatic potential. | Typically found on carbon backbones. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller HOMO-LUMO gap implies a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a larger gap indicates higher stability and lower reactivity. irjweb.comresearchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals. For indolin-2-one derivatives, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is typically centered on the electron-deficient carbonyl group and the adjacent double bond. The introduction of a hydroxymethyl group at the 7-position, which can act as a weak electron-donating group, would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

| Orbital | Description | Predicted Localization on this compound |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Primarily on the benzene (B151609) ring and the nitrogen atom. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Primarily on the carbonyl group and the adjacent C=C bond of the pyrrolone ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be influenced by the hydroxymethyl substituent. |

The analysis of the spatial distribution of the HOMO and LUMO can also provide insights into the nature of electronic transitions and intramolecular charge transfer (ICT). rsc.orgrsc.org If the HOMO and LUMO are localized on different parts of the molecule, the excitation of an electron from the HOMO to the LUMO can be described as an ICT process. rsc.orgrsc.org In the case of this compound, the HOMO is anticipated to be located on the substituted benzene ring, while the LUMO is on the α,β-unsaturated carbonyl system of the pyrrolone ring. This separation suggests that the lowest energy electronic transition will have a significant ICT character, with electron density moving from the benzene moiety towards the pyrrolone ring. This ICT can be influenced by the solvent polarity and the nature of substituents on the indolin-2-one core.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding, electron delocalization, and intermolecular interactions. By transforming the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, NBO analysis provides a chemically intuitive Lewis-like structure representation.

For the this compound scaffold, NBO analysis elucidates the key electronic features. The indolin-2-one core contains a benzene ring fused to a γ-lactam ring. The lone pairs on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring and the carbonyl group, are key contributors to the molecule's electronic structure.

A primary aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). This energy term measures the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. In the context of this compound, significant delocalization interactions are expected:

Resonance Effects: A significant interaction involves the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbital of the adjacent carbonyl group (π(C=O)). This n(N) → π(C=O) interaction is characteristic of amides and contributes to the planar character of the lactam ring and the partial double bond character of the N-C(O) bond. This delocalization is crucial for the chemical reactivity and biological activity of the indolin-2-one core.

Substituent Effects: The 7-(hydroxymethyl) group introduces additional electronic interactions. The oxygen lone pairs (n(O)) of the hydroxyl group can engage in hyperconjugative interactions with the antibonding orbitals of the aromatic ring, potentially influencing the electron density distribution of the entire scaffold. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen at position 2 is possible, which would be represented in NBO analysis as a strong donor-acceptor interaction between the oxygen lone pair of the carbonyl group and the antibonding σ* orbital of the O-H bond.

Analysis of atomic charges using the NBO method on related chloro and nitro indolinone derivatives has been performed to understand their structural and electronic properties nih.gov. While specific E(2) values for the title compound are not available in the cited literature, a representative table based on typical values for similar organic molecules illustrates the key interactions.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | 30 - 60 | Resonance in lactam ring |

| π(C5=C6) | π(C4=C7a) | 15 - 25 | π-conjugation in benzene ring |

| n(O) carbonyl | σ(N-C2) | 2 - 5 | Hyperconjugation |

| n(O) hydroxyl | σ(C7-Cα) | 2 - 6 | Hyperconjugation |

Note: This table is illustrative and presents estimated stabilization energies based on general principles of NBO analysis for amide and aromatic systems. Actual values require specific calculations for this compound.

These electronic interactions are fundamental to understanding the molecule's spectroscopic properties, reactivity, and its ability to engage in specific intermolecular interactions with biological targets, such as hydrogen bonding and π-stacking.

Computational Prediction of Spectroscopic Parameters

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become an indispensable tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. rsc.orgrsc.orggaussian.com This method, typically employed in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For molecules like this compound, the GIAO method can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.3 ppm for ¹H and 2-3 ppm for ¹³C, depending on the level of theory and basis set used nih.gov. Computational studies on related heterocyclic systems, such as hexahydroindoles, have demonstrated the robustness of the GIAO method in accurately reproducing experimental shifts when appropriate levels of theory (e.g., B3LYP functional with a 6-31G(d,p) or larger basis set) are used. imist.maresearchgate.net

The calculated chemical shifts for this compound would be highly sensitive to its three-dimensional conformation, including the orientation of the hydroxymethyl group. The electronic environment of each nucleus, influenced by the delocalization and hyperconjugative effects described by NBO analysis, directly dictates its magnetic shielding.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on typical shifts for indolin-2-one scaffolds and the expected electronic influence of the 7-hydroxymethyl substituent. Precise theoretical values would be obtained from a specific GIAO calculation.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~177.0 |

| C3 | 3.55 | ~36.5 |

| C3a | - | ~129.0 |

| C4 | 7.15 | ~124.5 |

| C5 | 6.90 | ~122.0 |

| C6 | 7.20 | ~128.0 |

| C7 | - | ~135.0 |

| C7a | - | ~145.0 |

| CH₂ | 4.60 | ~63.0 |

| NH | 8.50 | - |

| OH | 5.30 (variable) | - |

Note: This table provides estimated chemical shifts. The GIAO method allows for the precise calculation of these values for different conformers, aiding in the definitive assignment of experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules, which directly correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. mdpi.com This method has been successfully applied to various indolin-2-one derivatives to understand their photophysical properties. nih.govmdpi.com

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl group. The TD-DFT approach models these electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).

For the indolin-2-one core, the HOMO is typically localized on the fused benzene ring and the nitrogen atom, while the LUMO is primarily centered on the carbonyl group and the aromatic ring. The energy gap between these frontier orbitals largely determines the position of the main absorption band. The presence of the hydroxymethyl group at the 7-position is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted indolin-2-one due to its electron-donating character through hyperconjugation.

Simulations for related indolin-2-one derivatives using TD-DFT at levels like B3LYP/6-311+G(d,p) have shown good agreement with experimental data researchgate.net. A simulated spectrum for this compound would likely reveal several key electronic transitions.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~310-330 | ~0.05 | n → π |

| S₀ → S₂ | ~270-290 | ~0.40 | HOMO → LUMO (π → π) |

| S₀ → S₃ | ~240-260 | ~0.35 | HOMO-1 → LUMO (π → π*) |

Note: This table presents hypothetical TD-DFT results for this compound based on published data for analogous compounds. The values for λ_max and oscillator strength (f) are representative and depend on the specific computational parameters, including the choice of functional, basis set, and solvent model. gaussian.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction patterns of potential drug candidates. The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry and has been the subject of numerous molecular docking studies against various protein targets, particularly protein kinases. researchgate.netnih.gov

While no specific docking studies for this compound were found in the search results, extensive research on analogous compounds reveals a conserved binding mode. Typically, the indolin-2-one core acts as a hydrogen bond donor via the N-H group and a hydrogen bond acceptor via the C=O group. These interactions anchor the molecule in the ATP-binding site of many kinases. For example, docking studies of indolin-2-one derivatives against Aurora B kinase have shown crucial hydrogen bonds with the backbone residues of the hinge region, such as Glu171 and Ala173 researchgate.net.

The 7-(hydroxymethyl) group of the title compound can play a significant role in modulating binding affinity and selectivity. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional favorable interactions with amino acid residues in the binding pocket that are not engaged by the core scaffold. This can lead to an improved binding affinity compared to unsubstituted analogs.

Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex and the dynamics of their interactions over time nih.govnih.govmdpi.com.

| Target Protein (Example) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Aurora B Kinase researchgate.net | -7.0 to -9.0 | Glu171, Ala173 | H-bond (N-H), H-bond (C=O) |

| PAK4 nih.gov | -6.5 to -8.5 | Hinge Region Residues | H-bond (N-H), H-bond (C=O) |

| VEGFR-2 | -7.5 to -9.5 | Cys919, Asp1046 | H-bond (N-H), H-bond (C=O) |

| Hypothetical Target | - | Solvent-exposed region | H-bond from 7-CH₂OH group |

Note: This table presents representative binding affinities and interactions for the indolin-2-one scaffold based on published docking studies of its derivatives against various kinases. The specific values for this compound would depend on the specific protein target.

The prediction of binding affinities, often expressed as a docking score or estimated free energy of binding (ΔG), allows for the ranking of different compounds. The scores for indolin-2-one derivatives typically fall in the range of -6 to -10 kcal/mol, indicating good potential for binding ijpsr.com. The additional interaction potential of the 7-(hydroxymethyl) group could favorably contribute to this binding energy.

Mechanistic Insights into the Biological Activity and Structure Activity Relationships of 7 Hydroxymethyl Indolin 2 One Derivatives

Molecular Mechanisms of Enzyme Inhibition

The indolin-2-one core structure serves as a versatile pharmacophore for designing potent enzyme inhibitors. nih.gov These derivatives primarily function as competitive inhibitors at the ATP-binding site of various protein kinases, which are crucial regulators of cellular processes. nih.gov

Indolin-2-one derivatives have been extensively developed as inhibitors of multiple protein kinases, playing a pivotal role in cancer therapy. nih.gov

Tyrosine Kinases: Many derivatives show potent inhibitory activity against receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. researchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a prominent target. researchgate.netnih.gov By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize. researchgate.net Several derivatives have demonstrated potent VEGFR-2 inhibition, with some compounds showing greater efficacy than the established drug, sunitinib. nih.govdntb.gov.ua In addition to VEGFR-2, targets such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her-2), and Platelet-Derived Growth Factor (PDGF) are also effectively inhibited by specific derivatives of this class. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. frontiersin.org Indolin-2-one derivatives have been identified as inhibitors of CDK-2 and CDK-4. nih.gov Inhibition of CDK4/6 blocks the transition of the cell cycle from the G1 to the S phase, preventing cell proliferation. frontiersin.orgembopress.org Some compounds have shown potent, dual inhibitory action against both VEGFR-2 and CDKs, suggesting a multi-targeted approach to cancer treatment.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 10g | VEGFR-2 | 0.087 | nih.gov |

| Derivative 17a | VEGFR-2 | 0.078 | nih.gov |

| Sunitinib (Reference) | VEGFR-2 | 0.139 | nih.gov |

| Compound 4e | COX-2 | 3.34 | mdpi.com |

| Indomethacin (Reference) | COX-2 | 0.026 | mdpi.com |

The primary mechanism by which indolin-2-one derivatives inhibit kinases is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding pocket. nih.govmdpi.com The indolinone ring is a critical pharmacophoric element that facilitates this interaction. nih.gov

Molecular docking studies reveal that these compounds form key interactions with amino acid residues within the ATP binding site. For instance, derivatives targeting VEGFR-2 have been shown to form hydrogen bonds with residues such as Cys919 and Asp1046. nih.gov The specificity of these inhibitors for different kinases is determined by the various substituents on the indolin-2-one core, which can form additional hydrogen bonds or hydrophobic interactions with distinct regions of the ATP binding pocket. nih.gov This allows for the fine-tuning of the molecule to selectively target specific kinases, thereby enhancing efficacy and potentially reducing off-target effects. mdpi.com

Immunomodulatory and Anti-inflammatory Pathways

Beyond their role in oncology, indole (B1671886) derivatives, including the indolin-2-one class, exhibit significant immunomodulatory and anti-inflammatory properties. mdpi.comresearchgate.net They can modulate the complex signaling networks that drive inflammatory responses.

A key aspect of the anti-inflammatory action of these derivatives is their ability to suppress the production and release of pro-inflammatory cytokines. Studies have shown that certain indolin-2-one derivatives can effectively inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov TNF-α and IL-6 are pivotal mediators in the inflammatory cascade, and their inhibition can alleviate inflammation-mediated diseases. mdpi.commanuscriptscientific.com For example, specific conjugates of indole and aminophenylmorpholinone have been shown to reduce LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov

Indolin-2-one derivatives also exert their anti-inflammatory effects by modulating the expression and activity of key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for producing prostaglandins (B1171923) during inflammation. caldic.comresearchgate.netmdpi.com Several indolin-2-one derivatives have been developed as selective COX-2 inhibitors. mdpi.commdpi.com By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

| Derivative Class | Target Mediator | Effect | Reference |

|---|---|---|---|

| Indole-aminophenylmorpholinone conjugate | TNF-α | 71% inhibition | nih.gov |

| Indole-aminophenylmorpholinone conjugate | IL-6 | 53% inhibition | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivatives | COX-2 | Inhibition (IC₅₀ values reported) | mdpi.com |

| Indole derivatives | iNOS | Inhibition of expression and activity | nih.govcaldic.com |

Cellular Mechanisms of Antiproliferative Activity

The antiproliferative activity of 7-(hydroxymethyl)indolin-2-one derivatives is a direct consequence of their ability to interfere with fundamental cellular processes required for cell growth and division. nih.govnih.gov The inhibition of protein kinases, as discussed earlier, is a primary mechanism. By blocking signals that promote cell proliferation, these compounds can halt the uncontrolled growth of cancer cells. nih.gov

A major outcome of CDK inhibition is cell cycle arrest. frontiersin.org By inhibiting CDK4/6, for example, these derivatives prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the cell from progressing from the G1 to the S phase of the cell cycle. frontiersin.org Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death. nih.gov This can be achieved by upregulating pro-apoptotic proteins like Bax and caspases (e.g., caspase-3 and -9) while downregulating anti-apoptotic proteins such as Bcl-2. nih.gov For instance, one potent VEGFR-2 inhibitor, compound 17a, was found to increase total apoptosis by 3.5-fold in HepG2 liver cancer cells, upregulating caspase-3 and -9 by 6.9-fold and 3.7-fold, respectively. nih.gov This dual action of inducing cell cycle arrest and promoting apoptosis makes these compounds promising candidates for cancer therapy.

Induction of Cell Cycle Arrest (e.g., G2/M Phase Perturbation)

Derivatives of this compound have been identified as potent inhibitors of cell proliferation, primarily through their ability to induce cell cycle arrest, most notably at the G2/M checkpoint. This perturbation prevents cancer cells from entering mitosis, ultimately leading to cell death. The mechanism of G2/M arrest is often dose- and time-dependent. For instance, treatment of A549 lung cancer cells with certain acylhydrazone-bridged analogues of combretastatin (B1194345) A-4, which share structural similarities, resulted in a significant accumulation of cells in the G2/M phase. researchgate.net At concentrations of 0.1 μM and 0.2 μM, the percentage of cells arrested in the G2/M phase increased to 62.8% and 84.1%, respectively. researchgate.net This effect is consistent with the activity of many antimitotic agents that disrupt microtubule dynamics. researchgate.net

The arrest at the G2/M transition is orchestrated by a complex network of regulatory proteins. Key among these is the cyclin B1/CDK1 (Cdc2) complex, which is crucial for entry into mitosis. frontiersin.org Indolin-2-one derivatives have been shown to modulate the expression levels of these critical proteins. Western blot analyses have revealed that treatment with these compounds can lead to a downregulation of key G2/M progression proteins, including Cyclin B1, Cdc25c, and Cdc2. researchgate.net Concurrently, there is often an upregulation of cyclin-dependent kinase inhibitors like p21. researchgate.netnih.gov The protein p21 can induce cell cycle arrest at the G2/M phase by directly inhibiting the Cdc2 kinase. nih.gov This multifaceted disruption of the G2/M regulatory machinery effectively halts cell division. frontiersin.org

Table 1: Effect of Indolin-2-one Analogue (Compound 7) on G2/M Regulatory Proteins in A549 Cells

| Protein | Effect of Treatment | Implication in Cell Cycle |

| Cyclin B1 | Downregulation | Prevents formation of active Cyclin B1/Cdc2 complex required for mitosis. researchgate.net |

| Cdc25c | Downregulation | Keeps Cdc2 in an inactive, phosphorylated state. researchgate.net |

| Cdc2 | Downregulation | Reduces the overall kinase activity needed for mitotic entry. researchgate.net |

| p21 | Upregulation | Directly inhibits Cdc2, reinforcing the G2/M block. researchgate.netnih.gov |

Apoptosis Induction Pathways

Beyond halting the cell cycle, this compound derivatives actively promote programmed cell death, or apoptosis. nih.gov This is a crucial mechanism for eliminating cancerous cells that have become resistant to apoptosis-inducing signals. nih.gov The induction of apoptosis by these compounds typically proceeds through the intrinsic, or mitochondrial, pathway.

This pathway is governed by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Studies on novel indolin-2-one derivatives have demonstrated their ability to alter this balance in favor of apoptosis. Treatment of cancer cell lines such as MCF7 (breast) and HCT 116 (colon) resulted in a concentration-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. waocp.org

The release of cytochrome c is a critical step that triggers the activation of a cascade of cysteine-dependent endoproteases known as caspases. nih.gov Cytosolic cytochrome c contributes to the formation of the apoptosome, which activates the initiator caspase, Caspase-9. waocp.org Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3. nih.govwaocp.org This is evidenced by the increased levels of cleaved Caspase-3 and the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), in cells treated with indolin-2-one derivatives. researchgate.net The cleavage of PARP is a hallmark of apoptosis, signifying the dismantling of the cell. waocp.org

Table 2: Modulation of Apoptotic Proteins by Indolin-2-one Derivatives in Cancer Cells

| Protein | Function | Effect of Treatment |

| Bax | Pro-apoptotic | Upregulation researchgate.net |

| Bcl-2 | Anti-apoptotic | Downregulation researchgate.net |

| Caspase-3 | Executioner Caspase | Increased Cleavage/Activation researchgate.net |

| PARP | DNA Repair Enzyme | Increased Cleavage researchgate.net |

Tubulin Polymerization Disruption

A primary mechanism of action for many indolin-2-one-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for antimitotic drugs. Indole-based derivatives, particularly those designed as analogues of Combretastatin A-4 (CA-4), are potent tubulin inhibitors that target the colchicine-binding site. nih.gov

Molecular docking studies show that these compounds fit into the colchicine (B1669291) binding pocket on β-tubulin. Specific interactions, such as hydrogen bonds with residues like Cysβ241 and hydrophobic interactions with Leuβ248, Leuβ255, and Metβ259, stabilize the binding. nih.gov By occupying this site, the derivatives prevent the tubulin dimers from polymerizing into microtubules. This disruption of microtubule formation has a profound effect on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to the previously discussed arrest of the cell cycle in the G2/M phase. researchgate.net This mechanism classifies these this compound derivatives as microtubule-targeting agents.

Activation of AMPK and p53 Signaling Pathways

The cellular response to the stress induced by indolin-2-one derivatives often involves the activation of key signaling pathways that regulate energy homeostasis and tumor suppression, namely the AMP-activated protein kinase (AMPK) and p53 pathways. AMPK acts as a cellular energy sensor and its activation can negatively regulate inflammatory responses and promote apoptosis. nih.gov

Recent studies have elucidated a direct link between AMPK and the tumor suppressor protein p53. AMPK can enhance the stability and activity of p53 by promoting its acetylation. nih.gov This occurs through the phosphorylation and subsequent inactivation of SIRT1, a p53 deacetylase. nih.gov The activation of p53 is a critical response to cellular stress, including DNA damage. nih.gov Activated p53 can mediate cell cycle arrest or apoptosis. nih.gov For example, p53 can induce the expression of p21, which, as mentioned, inhibits the Cyclin B1/Cdc2 complex to enforce G2/M arrest. nih.gov In cases of irreparable damage, p53 can trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax. The activation of both AMPK and p53 signaling by this compound derivatives represents a coordinated cellular response to halt proliferation and eliminate damaged cells.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

Influence of Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indolin-2-one scaffold. Research has shown that the nature and position of substituents on the indolin-2-one core and its associated phenyl rings significantly influence biological activity and selectivity.

For 3-substituted indolin-2-one derivatives, modifications have been systematically evaluated to enhance neuroprotective effects while minimizing toxicity. nih.gov For example, in a study of 45 analogues, specific substitution patterns were found to be critical for potency. nih.govresearchgate.net The presence of dibromo and hydroxyl groups on a benzylidenyl moiety at the 3-position, as seen in compounds like 3-[(3',5'-dibromo-4'-hydroxyphenyl)methylene]-2-indolinone, was identified as important for activity. nih.gov

In the context of antifungal activity of related heterocyclic compounds like coumarins, SAR studies demonstrated that O-substitutions are essential. The presence of short aliphatic chains and electron-withdrawing groups, such as nitro (NO2) or acetate (B1210297), favors higher biological activity. mdpi.com Similarly, for N-substituted indole derivatives acting as Mcl-1 inhibitors, SAR analysis revealed that modifications to the indole core, a hydrophobic tail, and an acidic chain were all critical for optimizing binding affinity. nih.gov These findings suggest that for this compound derivatives, strategic placement of electron-withdrawing or donating groups, hydrogen-bond donors/acceptors, and lipophilic moieties can fine-tune their potency and selectivity for specific biological targets.

Table 3: General SAR Insights for Indole and Indolin-2-one Derivatives

| Scaffold Position | Substituent Type | Impact on Activity |

| Indole N1 | Hydrophobic tail, Acidic chain | Modulates binding affinity to protein targets like Mcl-1. nih.gov |

| Indolin-2-one C3 | Substituted benzylidene groups | Halogen and hydroxyl groups can enhance potency. nih.gov |

| Aromatic Rings | Electron-withdrawing groups (e.g., -NO2) | Often increases biological potency. mdpi.com |

| Side Chains | Short aliphatic chains | Can be more favorable for activity than bulky groups. mdpi.com |

Impact of Molecular Polarizability and Conformational Flexibility on Activity

Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the physicochemical properties of molecules with their biological activities. nih.gov These models help in predicting the efficacy of new compounds and understanding the structural requirements for activity, such as molecular polarizability and conformational flexibility.

Molecular polarizability, which describes the ability of the electron cloud of a molecule to be distorted by an external electric field, often plays a significant role in drug-receptor interactions. A higher polarizability can enhance van der Waals and other non-covalent interactions within a binding pocket, potentially leading to higher affinity. QSAR studies on various heterocyclic compounds, including quinoline (B57606) and indole derivatives, utilize molecular descriptors that account for such electronic properties to build predictive models. nih.govnih.govmdpi.com

Conformational flexibility is another critical parameter. The ability of a molecule to adopt a specific low-energy conformation to fit optimally into a receptor's binding site is key to its activity. For indolin-2-one derivatives, the rotational freedom around the bonds connecting the core to its substituents determines the accessible conformations. For instance, the geometry around the exocyclic double bond in 3-benzylideneindolin-2-ones can exist as E or Z isomers, a feature that drastically affects biological activity due to different spatial arrangements of substituents. researchgate.net QSAR models can incorporate descriptors related to molecular shape, size, and flexibility to quantify these effects and guide the design of derivatives with improved, conformationally-driven activity. nih.gov

Role of the Hydroxymethyl Group in Mediating Specific Biological Interactions

The hydroxymethyl group (-CH₂OH) at the 7-position of the indolin-2-one core is a critical functional group that can significantly influence the molecule's biological activity through various specific interactions with target biomolecules. While direct structure-activity relationship (SAR) studies focusing exclusively on the 7-hydroxymethyl substituent of indolin-2-one are not extensively detailed in the available literature, the fundamental principles of medicinal chemistry allow for an understanding of its potential roles. The introduction of a hydroxymethyl group can alter a compound's pharmacokinetic and pharmacodynamic properties.

The primary contribution of the hydroxymethyl group to biological interactions lies in its ability to form hydrogen bonds. As a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom), this group can establish strong and specific connections with amino acid residues within the binding pocket of a protein target. These interactions are crucial for the molecular recognition process, enhancing the binding affinity and selectivity of the compound for its biological target.

For instance, in the context of kinase inhibition, a common target for indolin-2-one derivatives, the hydroxymethyl group could interact with residues in the hinge region or other allosteric sites of the kinase. This is a well-established principle in drug design, where the strategic placement of hydrogen-bonding moieties can lead to a significant increase in potency.

Furthermore, the hydroxymethyl group increases the hydrophilicity of the molecule. This can be a double-edged sword. On one hand, increased water solubility can improve the pharmacokinetic profile of a drug candidate, facilitating its absorption and distribution. On the other hand, excessive hydrophilicity might hinder its ability to cross cellular membranes and reach intracellular targets. The balance between hydrophilic and lipophilic properties, often referred to as the lipophilic efficiency, is a key parameter in drug design.

Table 1: Hypothetical Structure-Activity Relationship of 7-Substituted Indolin-2-one Derivatives

| Compound | R⁷ Substituent | Expected Key Interactions | Predicted Biological Activity |

| 1 | -H | Hydrophobic interactions | Baseline |

| 2 | -CH₃ | Increased lipophilicity, van der Waals interactions | Moderate |

| 3 | -OCH₃ | Hydrogen bond acceptor, potential steric hindrance | Moderate to High |

| 4 | -OH | Hydrogen bond donor/acceptor | High |

| 5 | -CH₂OH | Hydrogen bond donor/acceptor, increased hydrophilicity | Potentially High |

| 6 | -F | Halogen bonding, electronic effects | Moderate to High |

| 7 | -NH₂ | Hydrogen bond donor/acceptor, potential for salt bridge | High |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of medicinal chemistry and does not represent actual experimental results for this compound derivatives.

Broader Research Applications and Potential of Indolin 2 One Scaffolds in Chemical Biology

Development of Indolin-2-one Derivatives as Specific Chemical Probes for Biological Systems

The inherent biological activity of the indolin-2-one scaffold makes it an excellent starting point for the development of chemical probes to investigate complex biological systems. These probes are crucial for identifying and validating new drug targets, elucidating biological pathways, and understanding the mechanisms of diseases.

One significant area of development is in the creation of kinase inhibitors. Given that kinases play a crucial role in cell signaling and are often dysregulated in diseases like cancer, indolin-2-one derivatives have been designed as probes to study their function. mdpi.com For instance, derivatives have been synthesized to target specific kinases like VEGFR-2, CDK-2, and CDK-4, allowing researchers to probe their roles in angiogenesis and cell cycle progression. mdpi.commdpi.com The development of potent and selective inhibitors allows for the dissection of signaling cascades and the identification of key nodes for therapeutic intervention. nih.gov

Beyond cancer biology, indolin-2-one derivatives have been developed as probes for other biological targets. For example, specific derivatives have been synthesized to act as selective ligands for dopamine (B1211576) D4 receptors, which could serve as tools to study neurological pathways and disorders. nih.gov Another study identified an indolin-2-one derivative as a promising probe for the human caseinolytic protease proteolytic subunit (HsClpP), a potential target for cancer treatment, demonstrating its utility in exploring mitochondrial function. nih.gov These examples highlight the adaptability of the indolin-2-one scaffold in generating specific chemical tools for a variety of biological inquiries.

| Compound Derivative | Biological Target | Application in Biological Systems | Reference |

|---|---|---|---|

| 3-(3,5-dibromo-4-hydroxybenzylidene) -5-iodoindolin-2-one | HsClpP | Probe for mitochondrial function and cancer treatment. | nih.gov |

| 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one | Dopamine D4 Receptor | Potential ligand for studying neurological pathways. | nih.gov |

| Various substituted indolin-2-ones | VEGFR-2, CDK-2, CDK-4 | Probes for angiogenesis and cell cycle regulation in cancer. | mdpi.commdpi.com |

Rational Design Principles for Novel Indolin-2-one Based Bioactive Entities

The creation of novel indolin-2-one based bioactive compounds relies on several key rational design principles. These strategies aim to optimize the interaction of the molecule with its biological target, thereby enhancing its potency, selectivity, and pharmacokinetic properties.

A fundamental approach is structure-activity relationship (SAR) analysis . By systematically modifying the substituents on the indolin-2-one core and evaluating the resulting changes in biological activity, researchers can identify key structural features required for target engagement. nih.gov For example, studies have explored how different substitutions on the phenyl ring and the pyrrole (B145914) moiety of indolin-2-one derivatives affect their antitumor activities. mdpi.com

Molecular hybridization is another powerful strategy. This involves combining the indolin-2-one scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. mdpi.com For instance, new indolin-2-one derivatives have been designed by incorporating moieties from Sunitinib and Vorinostat to create dual inhibitors of VEGFR and HDAC. nih.gov This approach can lead to the development of multi-target agents, which can be particularly effective in complex diseases like cancer.

Computer-aided drug design (CADD) techniques, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, play a crucial role in the rational design process. researchgate.net Molecular docking allows researchers to predict the binding mode of a ligand within the active site of a target protein, providing insights for designing molecules with improved affinity. mdpi.comnih.gov 3D-QSAR models can quantitatively predict the biological activity of new compounds based on their three-dimensional structures, guiding the design of more potent derivatives. researchgate.net These computational methods help to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov

| Design Principle | Description | Example Application | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to determine which parts of the molecule are responsible for its biological activity. | Investigating the effect of substituents on the antitumor activity of 3-substituted-indolin-2-ones. | mdpi.com |

| Molecular Hybridization | Combining two or more pharmacophores to create a new hybrid molecule with potentially improved or dual activity. | Designing dual VEGFR and HDAC inhibitors by combining features of Sunitinib and Vorinostat. | nih.gov |

| Computer-Aided Drug Design (CADD) | Utilizing computational methods like molecular docking and 3D-QSAR to design and optimize new drug candidates. | Using molecular docking to predict the binding of indolin-2-one derivatives to the VEGFR-2 active site. | mdpi.com |

Future Trajectories for Indolin-2-one Scaffolds in Interdisciplinary Chemical Research

The versatility of the indolin-2-one scaffold positions it at the forefront of future interdisciplinary chemical research, with potential applications extending beyond traditional medicinal chemistry.

One promising future direction is the development of theranostic agents . These are molecules that combine therapeutic and diagnostic capabilities. Indolin-2-one derivatives could be functionalized with imaging agents (e.g., fluorescent dyes or radioisotopes) to allow for the visualization of their biological targets in living systems, while simultaneously exerting a therapeutic effect. This would be particularly valuable in oncology for monitoring treatment response and personalizing therapy.

The application of indolin-2-one scaffolds in chemical biology approaches to agriculture is another emerging area. Given their diverse biological activities, derivatives could be explored as novel pesticides or herbicides with specific modes of action, potentially offering more environmentally friendly alternatives to existing agrochemicals.

Furthermore, the continued exploration of the indolin-2-one chemical space will likely lead to the discovery of modulators for new and challenging biological targets. The development of novel synthetic methodologies will enable the creation of more complex and diverse libraries of indolin-2-one derivatives, increasing the probability of identifying compounds with unique biological activities. researchgate.net The integration of artificial intelligence and machine learning into the drug discovery process will further accelerate the design and optimization of indolin-2-one-based bioactive molecules.

Conclusion and Outlook for 7 Hydroxymethyl Indolin 2 One Research

Synthesis of Current Research Landscape and Key Achievements

The core structure of indolin-2-one is a key pharmacophore found in numerous natural and synthetic bioactive compounds. Research into its derivatives has been extensive, leading to the development of several clinically approved drugs. The primary focus of this research has been on the development of kinase inhibitors for cancer therapy, as well as agents with anti-inflammatory and antimicrobial properties.

While the broader family of indolin-2-ones is well-documented, specific research focusing solely on 7-(Hydroxymethyl)indolin-2-one is still in its nascent stages. However, its synthesis can be conceptually approached through established chemical transformations. A plausible and common synthetic route would involve the reduction of the corresponding aldehyde, 2-oxoindoline-7-carbaldehyde. This transformation can be achieved using various reducing agents, offering a straightforward method to obtain the desired 7-(hydroxymethyl) functionality. The precursor, indole-7-carboxaldehyde, is a commercially available starting material, making this synthetic pathway feasible for broader investigation.

The introduction of a hydroxymethyl group at the 7-position of the indolin-2-one core is significant. This functional group can alter the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. These changes can, in turn, influence its pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced biological activity or novel therapeutic applications.

Identification of Emerging Research Opportunities and Methodological Challenges

However, this gap in knowledge also highlights significant emerging research opportunities:

Exploration of Biological Activity: Systematic screening of this compound against a wide range of biological targets is a crucial first step. Given the known activities of other indolin-2-one derivatives, promising areas for investigation include its potential as a kinase inhibitor, an anti-inflammatory agent, or an antimicrobial compound.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives with modifications to the hydroxymethyl group or other positions on the indolin-2-one ring would provide valuable insights into the structure-activity relationships. This would guide the design of more potent and selective compounds.

Development of Novel Synthetic Methodologies: While the reduction of the corresponding aldehyde is a viable synthetic route, exploring alternative and more efficient synthetic strategies could accelerate research in this area. This could include direct C-H functionalization methods, which are becoming increasingly important in medicinal chemistry for their atom economy and efficiency.

Methodological challenges in the study of this compound include the need for robust and validated analytical methods for its quantification in biological matrices and the development of specific assays to evaluate its biological activity.

Perspectives on the Future Interdisciplinary Integration of this compound Studies

The future of this compound research lies in its integration across multiple scientific disciplines. This interdisciplinary approach will be essential to fully unlock its therapeutic potential.

Medicinal Chemistry and Pharmacology: Continued collaboration between medicinal chemists and pharmacologists will be vital for the design, synthesis, and biological evaluation of novel analogs. This will involve iterative cycles of design based on computational modeling, synthesis, and in vitro and in vivo testing to optimize potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling: In silico studies can play a crucial role in predicting the potential biological targets of this compound and in understanding its binding interactions at a molecular level. This can help to prioritize experimental studies and guide the design of more effective derivatives.

Chemical Biology and Target Identification: The use of chemical biology tools, such as activity-based protein profiling and chemoproteomics, could help to identify the specific cellular targets of this compound. This would provide a deeper understanding of its mechanism of action and could reveal novel therapeutic applications.

Materials Science and Drug Delivery: The hydroxymethyl group offers a potential handle for conjugation to drug delivery systems, such as nanoparticles or polymers. This could improve the compound's solubility, stability, and targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy and reducing potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.